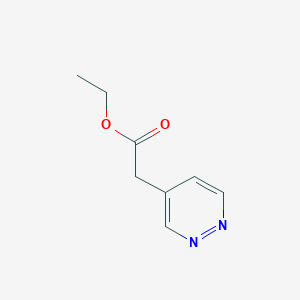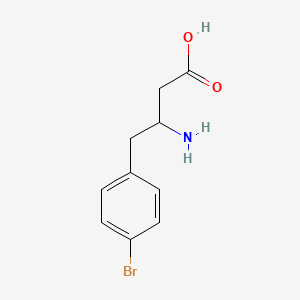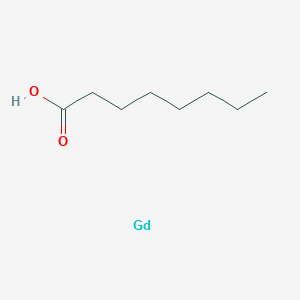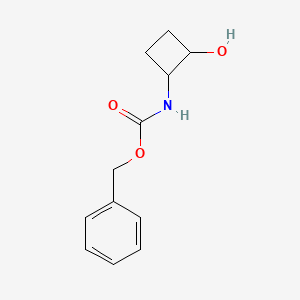
4-Boc-1-(3-bromopropyl)-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Boc-1-(3-bromopropyl)-2-piperazinone is a chemical compound that belongs to the class of piperazinones. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromopropyl chain, and a piperazinone ring. This compound is often used in organic synthesis and medicinal chemistry due to its reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-1-(3-bromopropyl)-2-piperazinone typically involves the following steps:
Protection of Piperazine: The piperazine ring is first protected with a Boc group to prevent unwanted reactions.
Alkylation: The protected piperazine is then alkylated with 3-bromopropyl bromide under basic conditions to introduce the bromopropyl chain.
Cyclization: The alkylated intermediate undergoes cyclization to form the piperazinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Boc-1-(3-bromopropyl)-2-piperazinone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Cyclization: Cyclization reactions may require the use of strong bases or acids, depending on the desired product.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Deprotection: The major product is the free amine.
Cyclization: Cyclized products with varying ring sizes and functionalities.
科学的研究の応用
4-Boc-1-(3-bromopropyl)-2-piperazinone has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the construction of complex organic molecules.
Biological Studies: Utilized in the development of bioactive molecules and probes.
作用機序
The mechanism of action of 4-Boc-1-(3-bromopropyl)-2-piperazinone depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients. The bromopropyl chain can participate in nucleophilic substitution reactions, while the piperazinone ring can interact with biological targets.
類似化合物との比較
Similar Compounds
4-Boc-1-(3-chloropropyl)-2-piperazinone: Similar structure but with a chlorine atom instead of bromine.
4-Boc-1-(3-iodopropyl)-2-piperazinone: Similar structure but with an iodine atom instead of bromine.
4-Boc-1-(3-aminopropyl)-2-piperazinone: Similar structure but with an amino group instead of bromine.
Uniqueness
4-Boc-1-(3-bromopropyl)-2-piperazinone is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The Boc protecting group also provides stability during synthetic transformations.
特性
分子式 |
C12H21BrN2O3 |
|---|---|
分子量 |
321.21 g/mol |
IUPAC名 |
tert-butyl 4-(3-bromopropyl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C12H21BrN2O3/c1-12(2,3)18-11(17)15-8-7-14(6-4-5-13)10(16)9-15/h4-9H2,1-3H3 |
InChIキー |
MGTUHPIXYWTSSI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


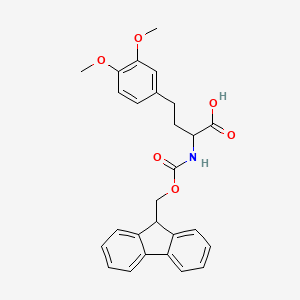
![Lithium;[5-[6-(6-aminohexylamino)purin-9-yl]-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12282899.png)
![tert-butyl N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B12282908.png)
![1-[1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol](/img/structure/B12282926.png)
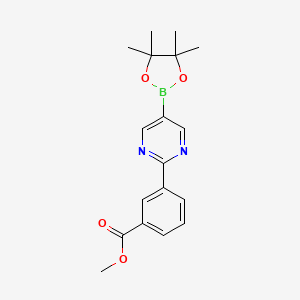
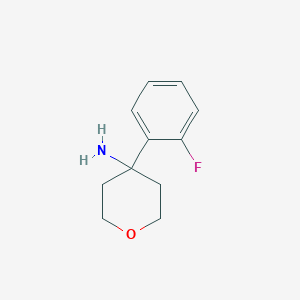
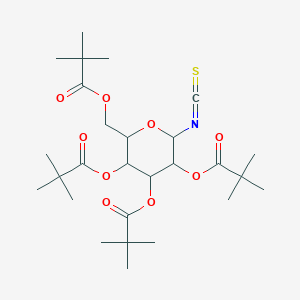


![(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12282961.png)
